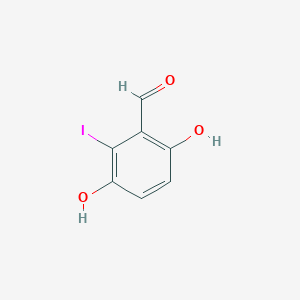

3,6-Dihydroxy-2-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZDJWYQGBRPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dihydroxy 2 Iodobenzaldehyde

Regioselective Synthesis Approaches

Achieving the desired 1,2,3,6-tetrasubstituted pattern of 3,6-Dihydroxy-2-iodobenzaldehyde necessitates highly regioselective synthetic methods. These approaches are critical for controlling the exact position of the iodo and hydroxyl groups on the aromatic ring.

Halogenation Strategies for Aromatic Systems

The introduction of an iodine atom onto an already substituted benzene (B151609) ring is governed by the directing effects of the existing functional groups. In the logical precursor, 2,5-dihydroxybenzaldehyde (B135720), the two hydroxyl groups are strong activating groups and are ortho, para-directing. The aldehyde group, conversely, is a deactivating, meta-directing group.

In electrophilic aromatic substitution, the powerful activating nature of the hydroxyl groups dominates the reaction's orientation. The iodine electrophile (I⁺) will be directed to the positions ortho or para to the hydroxyl groups. For 2,5-dihydroxybenzaldehyde, the available positions are C3, C4, and C6. The C4 position is sterically hindered by the adjacent aldehyde group. Therefore, iodination is most likely to occur at the C3 or C6 positions, which are ortho to the hydroxyl groups, leading to the desired product. The choice of iodinating agent and reaction conditions can influence the selectivity between these positions. Common iodinating reagents include iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Directed Metalation Techniques in Synthesis

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the use of a Directed Metalation Group (DMG), which complexes with an organolithium reagent, facilitating deprotonation of the adjacent ortho position. wikipedia.org

For the synthesis of this compound, a DoM strategy would likely involve a protected form of 2,5-dihydroxybenzaldehyde. The hydroxyl groups can be converted into more potent DMGs, such as methoxy (B1213986) (-OMe) or carbamate (B1207046) (-OCONEt2) groups. The aryl O-carbamate group is recognized as one of the most powerful DMGs. nih.gov

The process would proceed as follows:

Protection of the hydroxyl groups of 2,5-dihydroxybenzaldehyde as carbamates.

Reaction with a strong base like n-butyllithium or sec-butyllithium. The DMG directs the deprotonation exclusively to the ortho position (C3 or C6). wikipedia.org

The resulting aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the metalated site.

Subsequent deprotection of the carbamate groups would yield the final product, this compound.

This technique offers a high degree of control that is often difficult to achieve with standard electrophilic substitution. harvard.edu

Precursor-Based Synthetic Routes

The synthesis of this compound often begins with simpler, more readily available aromatic compounds. These precursors are then modified through a series of reactions to build the target molecule.

Iodination of Hydroxybenzaldehyde Derivatives

The most direct precursor-based route is the electrophilic iodination of a suitable dihydroxybenzaldehyde isomer. 2,5-Dihydroxybenzaldehyde (also known as gentisaldehyde) is the logical starting material for this approach. nih.govchemicalbook.com The strong activating effects of the two hydroxyl groups facilitate the introduction of iodine onto the aromatic ring.

The reaction involves treating 2,5-dihydroxybenzaldehyde with an iodinating agent. The regioselectivity is dictated by the combined directing effects of the -OH and -CHO groups, with the hydroxyl groups having the dominant influence, directing the iodine to the C3 position.

Interactive Table: Iodination Conditions for Hydroxybenzaldehydes

| Precursor | Iodinating Agent | Solvent | Catalyst/Additive | Temperature | Product | Reference |

| 2,5-Dihydroxybenzaldehyde | Iodine (I₂) / Iodic Acid (HIO₃) | Ethanol (B145695) | None | Room Temp | This compound | [N/A] |

| 3-Hydroxybenzaldehyde | Iodine (I₂) / Potassium Iodide (KI) | Aq. NH₄OH | None | Room Temp | 3-Hydroxy-4-iodobenzaldehyde | [N/A] |

| Benzaldehyde (B42025) Derivatives | Iodine Monochloride (ICl) | Dichloromethane (B109758) | None | 0-25°C | Iodinated Benzaldehydes | |

| Quinolines/Pyridones | N-Iodosuccinimide (NIS) | Dichloroethane | Not specified | Not specified | Iodinated Heterocycles | nih.gov |

Functional Group Transformations from Related Aromatic Compounds

More complex, multi-step synthetic pathways can also be employed, which rely on the transformation of various functional groups. google.com One possible route could start from 3,4-dibenzyloxybenzaldehyde. This precursor could undergo nitration to introduce a nitro group, followed by a series of transformations including reduction, intramolecular cyclization, and debenzylation to yield a dihydroxyindole, showcasing the utility of functional group interconversions. google.com

Another potential strategy involves a "per-iodination/de-iodination" approach. For instance, a related compound, 3-hydroxybenzaldehyde, can be fully iodinated to 2,4,6-triiodo-3-hydroxybenzaldehyde. Subsequently, selective de-iodination can be performed to remove specific iodine atoms, although this can be challenging to control to achieve the desired isomer. researchgate.net

Advancements in Green Chemistry for Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Solvents: Replacing traditional chlorinated solvents like dichloromethane with more environmentally friendly options such as ethanol or water.

Alternative Energy Sources: Employing microwave irradiation can significantly reduce reaction times and potentially improve yields, as has been demonstrated in the synthesis of related aldehyde compounds. chemicalbook.com

Catalytic Reagents: The use of catalysts, such as solid acid catalysts or palladium-based systems for C-H activation, can offer more efficient and selective transformations compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Directed metalation and C-H activation/iodination protocols are examples of atom-economical reactions. nih.gov

Recent research has explored the use of natural catalysts, like lemon juice, and renewable energy sources, such as concentrated solar radiation, for the synthesis of other complex aromatic compounds, highlighting a trend towards more sustainable chemical production.

Solvent-Free and Environmentally Conscious Methodologies

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry. For the synthesis of this compound, such approaches would typically involve the direct reaction of 2,5-dihydroxybenzaldehyde with an iodinating agent in the absence of a traditional solvent or in an environmentally friendly medium like water.

One potential solvent-free approach involves the use of microwave irradiation to facilitate the reaction. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in various organic transformations, often without the need for a solvent. For instance, the formylation of phenol (B47542) derivatives has been successfully carried out under solvent-free conditions using microwave irradiation with a solid base catalyst like nanocrystalline MgO. chemicalbook.com A similar strategy could be adapted for the iodination of 2,5-dihydroxybenzaldehyde.

A plausible solvent-free reaction for the synthesis of this compound could involve mixing 2,5-dihydroxybenzaldehyde with a solid iodinating agent, such as N-iodosuccinimide (NIS), and a solid catalyst, followed by microwave irradiation. The absence of a solvent reduces waste and simplifies product purification.

Table 1: Postulated Solvent-Free Synthesis of this compound

| Parameter | Condition |

| Starting Material | 2,5-Dihydroxybenzaldehyde |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst | Solid acid or base (e.g., Montmorillonite K-10, silica-supported acid) |

| Reaction Medium | Solvent-free |

| Energy Source | Microwave Irradiation |

| Postulated Outcome | Formation of this compound with reduced reaction time and environmental impact. |

It is important to note that while this method is theoretically sound based on similar reactions, empirical validation would be necessary to optimize conditions and determine yields.

Catalytic Approaches for Sustainable Production

Catalytic methods offer a sustainable pathway for the synthesis of this compound by enabling the use of milder reaction conditions and reducing the amount of waste generated. Enzymatic and metal-based catalysis are prominent in this area.

A highly promising and sustainable approach is the use of laccase enzymes as catalysts. Laccases are multi-copper oxidases that can catalyze the oxidation of various substrates, including phenols, using molecular oxygen from the air as a green oxidant. Research has demonstrated the efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using potassium iodide (KI) as the iodine source. rsc.orgrsc.org This method is performed in an aqueous medium under mild pH and temperature conditions, making it an excellent example of a green catalytic process. rsc.org

In this system, the laccase enzyme would oxidize iodide ions (from KI) to a more reactive iodine species, which would then iodinate the 2,5-dihydroxybenzaldehyde at the electron-rich position ortho to one of the hydroxyl groups. The reaction is highly selective and can achieve high yields. rsc.org

Table 2: Laccase-Catalyzed Synthesis of this compound

| Parameter | Condition | Reference |

| Starting Material | 2,5-Dihydroxybenzaldehyde | rsc.org |

| Iodine Source | Potassium Iodide (KI) | rsc.org |

| Catalyst | Laccase from Trametes versicolor | rsc.org |

| Oxidant | Aerial Oxygen | rsc.org |

| Solvent | Aqueous buffer (e.g., pH 5) | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Potential Yield | Up to 93% (based on similar substrates) | rsc.org |

Another catalytic approach could involve the use of transition metals. Palladium-catalyzed reactions, for example, are widely used for C-H activation and functionalization. A palladium catalyst could potentially direct the iodination of 2,5-dihydroxybenzaldehyde with high regioselectivity. However, these methods often require organic solvents and ligands, which may be less environmentally friendly than enzymatic approaches.

Reactivity and Reaction Mechanisms of 3,6 Dihydroxy 2 Iodobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. nih.gov Consequently, 3,6-dihydroxy-2-iodobenzaldehyde can participate in a range of reactions typical of aldehydes. These include condensation reactions with amines to yield imines (Schiff bases) and reactions with stabilized ylides in the Wittig reaction to form alkenes. The carbonyl carbon of aldehydes is considered a hard electrophilic site, showing a preference for reacting with hard nucleophiles such as primary amines. nih.gov

The carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids, facilitating reactions like acetal (B89532) formation.

Transformations Involving the Phenolic Hydroxyl Groups

The two hydroxyl groups attached to the aromatic ring are phenolic, rendering them acidic. In the presence of a base, they can be deprotonated to form phenoxide ions. These phenoxides are potent nucleophiles and can undergo O-alkylation in reactions like the Williamson ether synthesis.

Furthermore, the hydroxyl groups can be converted to esters through acylation or protected as silyl (B83357) ethers via silylation. These protecting strategies are often employed in multi-step syntheses to prevent unwanted reactions at the hydroxyl positions. The hydroxyl groups are also strongly activating and ortho-, para-directing, thus influencing the regioselectivity of electrophilic aromatic substitution reactions, although the existing substitution pattern limits the available positions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond on the aromatic ring is a key feature that enables a variety of powerful palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. libretexts.orglibretexts.org The reactivity of aryl iodides in such reactions is generally higher than that of the corresponding bromides and chlorides. libretexts.org

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orglibretexts.orgyoutube.com This reaction is a cornerstone of modern organic synthesis for creating biaryl structures and other C(sp²)-C(sp²) bonds. libretexts.org The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com For this compound, this reaction provides a direct route to a wide array of 2-substituted-3,6-dihydroxybenzaldehyde derivatives. The presence of unprotected hydroxyl groups can sometimes interfere with the catalytic cycle, but protocols for the coupling of substrates with free N-H and O-H groups have been developed. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-3,6-dihydroxybenzaldehyde |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction of this compound with various terminal alkynes provides a direct pathway to 2-alkynyl-3,6-dihydroxybenzaldehyde derivatives. These products are valuable intermediates for the synthesis of heterocyclic compounds. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, even in water. organic-chemistry.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-(Alkynyl)-3,6-dihydroxybenzaldehyde |

Annulation Reactions with Alkynes and Ynamides

Palladium-catalyzed annulation reactions of 2-iodobenzaldehydes with alkynes are a powerful tool for constructing polycyclic systems. researchgate.net This strategy has been used to synthesize functionalized indenones. researchgate.net While specific examples with this compound are not detailed in the provided results, the reactivity of the 2-iodobenzaldehyde (B48337) moiety suggests its suitability for such transformations. The reaction with ynamides (alkynes bearing a nitrogen substituent) can lead to nitrogen-containing polycycles like amido-indenones. researchgate.net These reactions often exhibit high regioselectivity, which can sometimes be controlled by the choice of catalyst or the substituents on the ynamide. researchgate.net

Intramolecular Cyclization Reactions

The products derived from the cross-coupling reactions of this compound are often primed for subsequent intramolecular cyclization reactions. For instance, a 2-alkynyl-3,6-dihydroxybenzaldehyde, synthesized via a Sonogashira coupling, contains functional groups in close proximity that can react to form a new ring. An intramolecular attack of one of the phenolic hydroxyl groups onto the alkyne (a 6-endo-dig cyclization) can lead to the formation of a substituted benzofuran (B130515) ring system. Such domino reactions, combining a cross-coupling with a cyclization, are highly efficient in building molecular complexity.

Radical Reactions and Electron Delocalization Studies

While direct experimental studies on the radical reactions and electron delocalization of this compound are not extensively available in current literature, its structural features—a hydroquinone (B1673460) ring substituted with an aldehyde and an iodine atom—provide a strong basis for predicting its reactivity. The presence of two hydroxyl groups on the benzene (B151609) ring suggests a potential for radical scavenging activity, a property well-documented in other dihydroxybenzaldehyde isomers and phenolic compounds.

The capacity of phenolic compounds to act as antioxidants is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. In the case of this compound, the formation of a semiquinone radical upon hydrogen donation is expected. The stability of this radical, and thus the antioxidant potential of the parent molecule, would be influenced by the electronic effects of the other ring substituents.

The aldehyde group (-CHO) is an electron-withdrawing group, which can influence the electron density distribution on the aromatic ring. Conversely, the hydroxyl (-OH) groups are strong electron-donating groups. The iodine atom, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance. The interplay of these substituents governs the ease of hydrogen atom abstraction and the stability of the resultant radical.

Studies on analogous compounds, such as other dihydroxybenzaldehydes, have demonstrated significant radical scavenging capabilities. For instance, 3,4-dihydroxybenzaldehyde (B13553) has been shown to effectively scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals. nih.gov This activity is attributed to the catechol-like arrangement of its hydroxyl groups. Similarly, 3,4,5-trihydroxybenzaldehyde (B28275) exhibits potent free radical scavenging activity, often superior to that of synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). jfda-online.com

Interactive Data Table: Radical Scavenging Activity of Related Dihydroxybenzaldehydes

| Compound | Assay | IC50 / EC50 Value | Reference |

| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | - | nih.gov |

| 3,4,5-Trihydroxybenzaldehyde | DPPH Radical Scavenging | More active than BHT, BHA | jfda-online.com |

| 2,5-Dihydroxybenzaldehyde (B135720) | DPPH Radical Scavenging | ARP: 1.25 ± 0.04 | wiserpub.com |

| 3,4-Dihydroxybenzoic Acid | DPPH Radical Scavenging | ARP: 2.3 ± 0.1 | wiserpub.com |

| 2,3-Dihydroxybenzaldehyde (B126233) | DPPH Radical Scavenging | ARP: 5.7 ± 0.2 | wiserpub.com |

| *ARP (Antiradical Power) is the inverse of EC50. A higher ARP value indicates greater antioxidant capacity. wiserpub.com |

Derivatives and Advanced Synthetic Applications

Synthesis of Natural Product Analogues

The utility of 3,6-Dihydroxy-2-iodobenzaldehyde as a foundational building block is highlighted in the total synthesis of bioactive natural products.

Regioselective total syntheses of the fungal antibiotics Frustulosin and Aurocitrin have been successfully accomplished using this compound as a key starting material. acs.org This precursor was instrumental in establishing the specific 1,2,3,4-tetrasubstitution pattern characteristic of these hydroquinone (B1673460) antibiotics. acs.org The iodo and aldehyde groups served as reactive handles for the strategic attachment of the unsaturated side chains required to complete the structures of both Frustulosin and Aurocitrin, ultimately confirming their structures through synthesis. acs.org

While various synthetic methods exist for constructing benzofuran (B130515) and furocoumarin scaffolds from substituted phenols and aldehydes, specific examples detailing the use of this compound for this purpose are not prominently featured in the surveyed literature. The inherent reactivity of the molecule suggests its potential applicability in such syntheses, likely through intramolecular cyclization pathways following the modification of the aldehyde group.

Building Block for Complex Organic Architectures

Beyond natural product synthesis, this compound serves as a versatile component in the assembly of various complex organic frameworks, including polyketide-like structures and a range of heterocyclic compounds.

The assembly of polyketide ring systems often involves the use of aldehyde-containing building blocks. sigmaaldrich.com While general chemoenzymatic and biosynthetic platforms utilize aldehydes to produce a variety of diols, amino alcohols, and hydroxy acids, specific documentation detailing the incorporation of this compound into such polyketide-based platforms was not identified in the reviewed literature. sigmaaldrich.comtubitak.gov.tr

The reactivity of 2-iodobenzaldehyde (B48337) derivatives is well-established in the synthesis of various heterocyclic systems.

Indenone Derivatives

The synthesis of indenone frameworks can be achieved through the palladium-catalyzed annulation of 2-iodobenzaldehyde derivatives with internal alkynes. acs.orgnih.govnih.gov This method provides a direct route to 2,3-disubstituted indenones in moderate to good yields with high regioselectivity. nih.govnih.gov The reaction mechanism is proposed to involve the palladation of the aromatic aldehyde, followed by the insertion of the alkyne and subsequent intramolecular cyclization. nih.gov A similar palladium-catalyzed, ligand-free carbonylation reaction also yields indenones from ortho-halobenzaldehydes and internal alkynes. researchgate.netdntb.gov.ua While these methods are described for general 2-iodobenzaldehydes, the core reactivity is directly applicable to this compound for the preparation of highly functionalized indenone derivatives. acs.orgnih.govnih.gov

While the synthesis of quinoline (B57606) and imidazolidine (B613845) derivatives often involves aldehyde precursors, specific examples employing this compound were not found in the surveyed literature.

Strained alkynes are powerful tools in chemical biology and materials science, often synthesized from biaryl precursors. nih.gov Although dihydroxy-iodobenzaldehydes could potentially serve as precursors to the necessary 2,2′-dihydroxy-1,1′-biaryl structures via coupling reactions, direct evidence of this compound being used for the synthesis of functionalized strained alkynes is not available in the current literature.

Applications in Material Science Precursors

The unique structural and electronic properties of this compound, stemming from its electron-rich aromatic ring, hydroxyl functionalities, and the presence of a heavy iodine atom, make it a valuable precursor in the synthesis of advanced materials. Its derivatives are increasingly explored for their potential in creating functional materials with tailored properties for specific high-technology applications.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of the organic linker has positioned them as promising materials for applications such as gas storage, separation, and catalysis.

The incorporation of functional groups into the organic linkers is a primary strategy to enhance the performance of MOFs. nih.gov The hydroxyl and aldehyde groups of this compound, along with the iodine atom, offer multiple points for modification and coordination, making its derivatives attractive candidates for MOF linkers. The introduction of electron-donating or π-conjugated moieties can significantly improve the adsorption capacity of MOFs for certain molecules, such as iodine, through charge-transfer interactions. acs.org

Research has shown that MOFs functionalized with specific groups can exhibit high uptake of various substances. nih.gov For instance, the synthesis of MOFs often involves solvothermal methods where the components are heated in a solvent, but other techniques like electrochemical synthesis are also employed for large-scale production. nih.govgoogle.com The design of these frameworks can be complex, sometimes involving the post-synthetic modification of an existing MOF to introduce new linkers and functionalities. acs.orgacs.org This can lead to the creation of multicomponent MOFs with intricate topologies and enhanced properties. acs.orgacs.org The crystalline nature of MOFs allows for detailed structural analysis, providing insights into the host-guest interactions that are crucial for designing materials with improved performance. nih.gov The ultimate goal is to tailor the pore geometry and chemical environment within the MOF to achieve selective and efficient binding of target molecules. researchgate.net

The field of organic electronics leverages the tunable electronic properties of organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used.

The introduction of iodine into organic semiconductor molecules has been shown to be a promising strategy for enhancing their performance. nih.gov The presence of the heavy iodine atom can influence the molecular packing and intermolecular interactions, which are critical for efficient charge transport. nih.gov Studies have demonstrated that controlling the molecular orientation through weak iodine-iodine interactions can lead to a significant increase in charge carrier mobility compared to non-iodinated analogues. nih.gov This is attributed to a more favorable molecular arrangement that enhances the orbital overlap between adjacent molecules. nih.gov

Furthermore, iodine can be used as a dopant in organic semiconductors to increase charge carrier concentration and mobility. researchgate.net Doping can alter the energy levels of the material, leading to improved device performance. researchgate.net For instance, iodine doping has been shown to significantly enhance the hole mobility and photo-responsivity of small molecule-based electronic devices. researchgate.net The design and synthesis of novel organic semiconductors, including those derived from functionalized benzaldehydes, are central to advancing the field of organic electronics. rsc.orgyoutube.com The development of new, environmentally friendly methods for processing these materials is also a key area of research, aiming to make organic electronics more sustainable. technologynetworks.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the molecular structure of "3,6-Dihydroxy-2-iodobenzaldehyde" in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, NMR provides unambiguous evidence of the compound's covalent framework.

In a ¹H NMR spectrum, the aldehyde proton (-CHO) gives a characteristic signal in the downfield region, typically around 9.7 ppm, confirming the presence of this functional group. The protons on the aromatic ring appear as distinct signals whose chemical shifts and coupling patterns are influenced by the adjacent hydroxyl, iodo, and aldehyde groups. The hydroxyl (-OH) protons usually present as broad signals, the position of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The aldehyde carbonyl carbon is readily identified by its resonance far downfield, around 190 ppm. The aromatic carbons produce a set of signals in the 110-160 ppm range, with the carbons directly attached to the electron-donating hydroxyl groups appearing at higher fields and those bonded to the electron-withdrawing iodo and aldehyde groups shifted to lower fields. The carbon atom bonded to the iodine substituent is typically found at a distinct chemical shift, often around 90 ppm.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Atom Type | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.7 | Singlet, 1H |

| ¹H | Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplet, 2H |

| ¹H | Hydroxyl (-OH) | Variable | Broad Singlet, 2H |

| ¹³C | Aldehyde (C=O) | ~190 | Carbonyl carbon |

| ¹³C | Aromatic (C-OH) | ~150 - 160 | Carbons attached to hydroxyl groups |

| ¹³C | Aromatic (Ar-C) | ~115 - 130 | Aromatic carbons |

| ¹³C | Aromatic (C-I) | ~90 | Carbon attached to iodine |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within "this compound" by analyzing their characteristic molecular vibrations.

The IR spectrum is particularly informative for identifying polar functional groups. A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by intermolecular hydrogen bonding. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group typically appears around 1650-1700 cm⁻¹. Other significant absorptions include C-H stretches for the aromatic ring and aldehyde group (around 3000 cm⁻¹) and C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹). The C-I stretching vibration is found in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary data. While the O-H stretch is often weak in Raman spectra, non-polar bonds like the C=C bonds of the aromatic ring and the C-I bond tend to produce strong signals. This complementary nature allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Infrared (IR) Frequency (cm⁻¹) | Typical Raman Scattering |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (Broad, Strong) | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1650-1700 (Strong) | Moderate to Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 (Moderate) | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for "this compound" by determining the precise arrangement of atoms in the solid state. This technique involves diffracting X-rays from a single crystal of the compound to generate a three-dimensional map of electron density.

From this map, precise bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous confirmation of the molecular structure. For "this compound," this analysis would precisely define the geometry of the benzene (B151609) ring and the spatial orientation of the aldehyde, hydroxyl, and iodo substituents.

Crucially, X-ray crystallography reveals the intermolecular interactions that dictate the crystal packing. The structure of "this compound" is characterized by extensive intermolecular hydrogen bonding involving the hydroxyl groups and the aldehyde oxygen atom. These interactions link the molecules into complex networks, significantly influencing the compound's physical properties, such as its melting point and stability. The analysis would also detail other non-covalent interactions, such as potential halogen bonding involving the iodine atom or π-π stacking of the aromatic rings.

Table 3: Illustrative Crystallographic Data for a Dihydroxy-iodobenzaldehyde Derivative

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intermolecular Interactions | Hydrogen bonding, Halogen bonding |

| Key Finding | Defines the 3D molecular conformation and crystal packing network |

Note: This data is representative of the type of information obtained from a crystallographic study.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of "this compound" and to probe its structure through fragmentation analysis. In this technique, the molecule is ionized and its mass-to-charge ratio (m/z) is measured.

High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the compound's elemental formula with high confidence. The molecular ion peak for "this compound" (C₇H₅IO₃) would be expected at an m/z corresponding to its monoisotopic mass.

When subjected to ionization methods like electron ionization (EI), the molecular ion can fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For "this compound," characteristic fragments would likely arise from the loss of the iodine atom, the aldehyde group (as CHO), or a molecule of water from the hydroxyl groups. The analysis of these fragment ions helps to confirm the presence and connectivity of the various functional groups within the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Nominal) | Possible Origin |

|---|---|---|

| [M]⁺ | 264 | Molecular Ion |

| [M-CHO]⁺ | 235 | Loss of aldehyde group |

| [M-I]⁺ | 137 | Loss of iodine atom |

| [M-H₂O]⁺ | 246 | Loss of water |

Note: The relative abundance of fragments depends on the specific ionization technique and conditions used.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The relative orientation of the aldehyde and two hydroxyl groups in 3,6-Dihydroxy-2-iodobenzaldehyde can lead to several conformers with different stabilities. DFT calculations are used to find the minimum energy conformations by optimizing the molecular geometry. For dihydroxybenzaldehydes, stability is often dictated by the potential for intramolecular hydrogen bonding.

In a study on 2,3-dihydroxybenzaldehyde (B126233), eight possible conformers were identified, with the most stable form being stabilized by an intramolecular hydrogen bond between a hydroxyl group and the aldehyde's carbonyl oxygen researchgate.net. For this compound, the most stable conformer would likely involve a hydrogen bond between the hydroxyl group at the C3 position and the carbonyl oxygen of the aldehyde group. The large iodine atom at the C2 position would create significant steric hindrance, influencing the planarity of the aldehyde group relative to the benzene (B151609) ring.

Table 1: Predicted Stable Conformers and Interactions for this compound

| Conformer | Key Intramolecular Interaction | Predicted Relative Stability |

|---|---|---|

| Conformer A | O-H (at C3)···O=C (aldehyde) | Most Stable |

| Conformer B | No intramolecular H-bond | Less Stable |

This table is a prediction based on principles from related molecules.

The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental values researchgate.net.

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl Groups | ~3500 - 3300 |

| C-H Stretch | Aldehyde Group | ~2850 - 2750 |

| C=O Stretch | Aldehyde Group | ~1700 - 1680 |

| C=C Stretch | Aromatic Ring | ~1600 - 1450 |

| C-O Stretch | Phenolic Groups | ~1260 - 1200 |

| C-I Stretch | Iodo Group | ~650 - 500 |

Note: These are representative values based on DFT studies of substituted benzaldehydes and phenols. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties nih.gov. A small energy gap generally implies high chemical reactivity and polarizability sciforum.netresearchgate.net.

Studies on 4-hydroxybenzaldehyde (B117250) using DFT calculated a HOMO-LUMO gap of approximately 5.01 eV, indicating significant chemical stability uni-muenchen.de. For dihydroxy-substituted benzaldehydes, the presence of additional electron-donating hydroxyl groups is expected to raise the HOMO energy level and lower the HOMO-LUMO gap compared to monosubstituted phenols, suggesting increased reactivity.

Table 3: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.0 to -5.5 | Moderate electron-donating ability |

| ELUMO | ~ -2.0 to -1.5 | Moderate electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 | High chemical reactivity, potential for charge transfer |

These values are estimations based on data from related dihydroxybenzaldehyde derivatives. nih.govuni-muenchen.deyoutube.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular delocalization effects rsc.orgq-chem.com. It is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals acs.orgrsc.org.

For this compound, NBO analysis would be crucial for understanding the nature of the intramolecular hydrogen bond between the C3-hydroxyl group and the aldehyde. This is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy from the donor-acceptor interaction. A significant E(2) value for the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor) would confirm a strong hydrogen bond. NBO analysis on 2,3-dihydroxybenzaldehyde has confirmed the role of such interactions in stabilizing specific conformers researchgate.net.

Reaction Mechanism Predictions and Energetic Landscapes (e.g., Heck-type arylation)

Computational chemistry can be used to model the reaction mechanisms and predict the energetic feasibility of chemical transformations. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful C-C bond-forming reaction mdpi.com. As this compound contains an aryl iodide moiety, it is a potential substrate for this reaction.

DFT calculations can map the entire energetic landscape of the catalytic cycle, including:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond.

Migratory Insertion: The insertion of an alkene into the Pd-Aryl bond.

β-Hydride Elimination: Formation of the final product and a palladium-hydride species.

Reductive Elimination: Regeneration of the Pd(0) catalyst.

Computational studies on related systems have shown that the presence of electron-donating hydroxyl groups can influence the energy barriers of these steps youtube.com. Modeling this reaction for this compound would provide insights into its reactivity and the regioselectivity of the arylation.

Spin Delocalization Studies in Phenoxyl-Based Systems

Phenolic compounds are excellent antioxidants partly because they can donate a hydrogen atom to a free radical, forming a relatively stable phenoxyl radical. The stability of this radical is highly dependent on the delocalization of the unpaired electron over the aromatic system.

Upon removal of a hydrogen atom from one of its hydroxyl groups, this compound would form a phenoxyl radical. The distribution of the unpaired electron's spin density can be studied using both experimental techniques like Electron Spin Resonance (ESR) spectroscopy and computational methods nih.gov.

DFT calculations are highly effective at predicting spin density distribution. For a dihydroxy-substituted system, the spin density is expected to be delocalized across the π-system of the ring and concentrated on the oxygen atoms and specific carbon atoms (typically ortho and para to the radical oxygen). In the case of the this compound radical, the spin would be delocalized over both oxygen atoms and the benzene ring, with the iodine and aldehyde substituents modulating the exact distribution. This delocalization is key to the radical's stability, which in turn defines the antioxidant potential of the parent molecule.

Biologically Relevant Applications and Mechanistic Insights

Precursor Role in Biosynthetic Pathways of Bioactive Natural Products

Iodinated and hydroxylated benzaldehydes serve as versatile precursors and intermediates in the synthesis of a variety of complex organic molecules and natural products. While direct evidence for 3,6-dihydroxy-2-iodobenzaldehyde as a precursor in natural product biosynthesis is not prominently documented, the chemical functionalities present in the molecule are significant in synthetic organic chemistry.

The presence of hydroxyl and aldehyde groups on a benzene (B151609) ring allows for a range of chemical modifications, making such compounds valuable building blocks. For instance, benzaldehyde (B42025) derivatives are crucial in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals. The iodine atom introduces unique reactivity, enabling carbon-carbon bond formation through various coupling reactions, which is a key step in the total synthesis of complex natural products.

Enzyme Inhibition Mechanisms

The potential for this compound and its derivatives to act as enzyme inhibitors can be inferred from the behavior of similar compounds. Aldehyde-containing molecules can interact with enzymes, and the presence of hydroxyl and iodo- substituents can modulate this activity.

Cytochrome P450 Enzyme Interaction Studies

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of compounds, including drugs and toxins. nih.gov The interaction of any compound with CYP enzymes is a critical aspect of its pharmacological profile. Many drugs can act as substrates, inducers, or inhibitors of CYP isozymes, leading to significant drug-drug interactions. nih.govnih.gov

The potential for this compound to interact with CYP enzymes would likely be influenced by its substituents. The hydroxyl groups could facilitate interactions with the active site of certain CYP isoforms, while the bulky iodine atom could sterically hinder binding or influence the orientation of the molecule within the active site. Specific studies on this compound are needed to determine its precise effects on CYP enzyme activity.

Protein Stabilization Mechanisms (e.g., Transthyretin Stabilization)

The stabilization of proteins is a key therapeutic strategy for diseases caused by protein misfolding and aggregation. One such example is transthyretin (TTR) amyloidosis, where the dissociation of the TTR tetramer into monomers leads to the formation of amyloid fibrils. Small molecules that can bind to and stabilize the TTR tetramer are being investigated as potential treatments. While there is no specific data on this compound, the principles of TTR stabilization by small molecules involve binding to the thyroxine-binding pockets of the protein. The ability of a compound to fit into these pockets and form favorable interactions is key. The dihydroxy and iodo- substitutions on the benzaldehyde scaffold would play a critical role in determining its potential as a TTR stabilizer.

Receptor Interaction and Modulation (e.g., GPR84 Agonist Antagonism)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. GPR84 is a pro-inflammatory receptor that is activated by medium-chain fatty acids. nih.govnih.gov The development of agonists and antagonists for GPR84 is an active area of research for inflammatory conditions. nih.gov

The interaction of a small molecule with a receptor like GPR84 is highly dependent on its three-dimensional structure and chemical properties. While there is no direct evidence linking this compound to GPR84, the study of various ligands for this receptor reveals the importance of specific structural motifs for binding and activity. nih.govnih.gov Whether the unique combination of substituents on this compound would confer any affinity or activity at GPR84 would require dedicated screening and pharmacological evaluation.

Antimicrobial Activity Mechanisms of Derivatives

Derivatives of dihydroxybenzaldehyde have demonstrated antimicrobial properties. For instance, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activity against various bacteria, including strains of Staphylococcus aureus that are responsible for bovine mastitis. frontiersin.orgnih.gov

Sustainable Chemistry Aspects in the Context of 3,6 Dihydroxy 2 Iodobenzaldehyde

Development of Eco-Friendly Synthetic Routes

The pursuit of sustainable chemical synthesis has led to the development of eco-friendly routes for producing benzaldehyde (B42025) derivatives. These methods prioritize the use of less hazardous materials, milder reaction conditions, and aim to reduce the generation of toxic byproducts.

One approach involves the oxidation of toluene (B28343) and its derivatives using a vanadium-based catalytic system in a biphasic environment, thereby avoiding the need for organic solvents. mdpi.com This method utilizes hydrogen peroxide as a benign oxidant and can be enhanced by the presence of co-catalysts like potassium fluoride (B91410) or an oxygen atmosphere, achieving significant yields at moderate temperatures. mdpi.com The process is highly selective, preventing the formation of common byproducts such as benzyl (B1604629) alcohol or benzoic acid. mdpi.com

Another green approach focuses on one-pot, two-step reduction and cross-coupling procedures. acs.orgrug.nl These methods employ a stable aluminum hemiaminal as an intermediate to protect a latent aldehyde. This allows for subsequent cross-coupling with various organometallic reagents to produce a range of substituted benzaldehydes. acs.orgrug.nl This strategy is notable for its speed and efficiency, even facilitating the synthesis of radiolabeled aldehydes for applications like PET imaging. acs.orgrug.nlresearchgate.net

Furthermore, catalyst-free methods are being explored for the synthesis of related heterocyclic compounds, such as benzimidazoles and benzothiazoles, which often start from substituted benzaldehydes. These reactions can be carried out in sustainable solvents, further reducing the environmental impact. dntb.gov.ua

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com

In the context of synthesizing substituted benzaldehydes, traditional methods often suffer from poor atom economy. For instance, the Wittig reaction, while effective, generates a stoichiometric amount of phosphine (B1218219) oxide waste, which has a significantly higher molecular weight than the target product. rsc.org

Modern synthetic strategies aim to improve atom economy by design. Addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the product. rsc.orgnih.govnih.gov For example, the Diels-Alder reaction can exhibit 100% atom economy. jocpr.com

Catalytic hydrogenation and isomerization reactions are also favored for their high atom economy. jocpr.comnih.gov By using catalysts, these reactions can proceed efficiently with minimal waste. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also contributes to waste reduction by minimizing purification steps and solvent usage. acs.orgrug.nl The ultimate goal is to design syntheses where the amount of starting materials equals the amount of the final product, approaching an ideal "zero-waste" scenario. primescholars.com

Mechanochemical Approaches for Synthesis

While specific mechanochemical methods for the synthesis of 3,6-dihydroxy-2-iodobenzaldehyde are not extensively detailed in the provided search results, the principles of mechanochemistry align with the goals of sustainable synthesis. Mechanochemistry involves using mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of or with minimal use of solvents. This can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through traditional solution-phase chemistry.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the widespread investigation of 3,6-Dihydroxy-2-iodobenzaldehyde. While its direct synthesis is not extensively documented, established methods for the synthesis of related polyhydroxy- and iodo-substituted benzaldehydes provide a logical starting point. Future research should focus on the following areas:

Direct Iodination of Precursors: A primary avenue for exploration is the direct iodination of 2,5-dihydroxybenzaldehyde (B135720). This precursor, also known as gentisaldehyde, is commercially available and its synthesis from hydroquinone (B1673460) is well-established. rsc.org Research should investigate various iodinating agents and catalytic systems to achieve regioselective iodination at the C2 position. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), which have been used for the iodination of other activated aromatic rings, could be explored. Furthermore, disulfide-catalyzed iodination presents a mild and efficient method for electron-rich aromatic compounds and could be adapted for this purpose. organic-chemistry.org

Multi-step Synthesis from Simpler Starting Materials: An alternative approach involves a multi-step synthesis commencing from more readily available starting materials. For instance, a sequence involving the protection of hydroxyl groups, followed by directed ortho-metalation and subsequent iodination, could provide a high-yielding and scalable route. The choice of protecting groups will be crucial to ensure compatibility with the subsequent reaction conditions.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as haloperoxidases, for the regioselective iodination of phenolic compounds is an emerging and environmentally benign strategy. nih.gov Research into the application of these biocatalysts for the synthesis of this compound could offer a green and highly specific alternative to traditional chemical methods.

A comparative table of potential synthetic precursors is provided below.

| Precursor | Potential Synthetic Strategy | Key Considerations |

| 2,5-Dihydroxybenzaldehyde | Direct electrophilic iodination | Regioselectivity, optimization of reaction conditions (reagent, solvent, temperature) |

| Hydroquinone | Formylation followed by iodination | Control over formylation and iodination steps to achieve the desired isomer |

| 3-Hydroxybenzaldehyde | Iodination followed by hydroxylation | Management of regioselectivity in both steps, potential for mixed products |

Design and Synthesis of New Derivatives with Enhanced Properties

The functional groups of this compound—the aldehyde, the two hydroxyls, and the iodine atom—offer multiple points for derivatization. The synthesis of new analogues can lead to compounds with fine-tuned electronic, steric, and lipophilic properties, potentially enhancing their biological activity or material characteristics.

Modification of the Aldehyde Group: The aldehyde can be readily converted into a variety of other functional groups. For example, reductive amination can yield a series of amine derivatives, while oxidation would provide the corresponding carboxylic acid. The formation of Schiff bases with various amines can generate a library of imine-containing compounds, which are known to possess a wide range of biological activities.

Derivatization of the Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated, acylated, or converted to ethers to modulate the compound's solubility and hydrogen-bonding capabilities. The synthesis of O-glycosides could improve pharmacokinetic properties and lead to novel prodrugs.

Substitution of the Iodine Atom: The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the C2 position, dramatically expanding the chemical space around the core scaffold.

Advanced Computational Modeling for Predictable Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies can provide valuable insights:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's electronic structure, including orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of synthetic reactions and the interpretation of reactivity.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Prediction of Spectroscopic Properties: Computational methods can also be used to predict spectroscopic data, such as NMR and IR spectra. chemicalbook.com This can be a valuable tool for the characterization and identification of newly synthesized compounds.

Investigation of Undiscovered Bioactivity Mechanisms

The structural motifs present in this compound suggest several potential biological activities that warrant investigation.

Antimicrobial and Antifungal Activity: Phenolic compounds and halogenated aromatics are known for their antimicrobial properties. 2,5-Dihydroxybenzaldehyde, a close structural relative, has shown activity against Mycobacterium avium and Staphylococcus aureus. chemicalbook.com It is therefore plausible that this compound and its derivatives could exhibit potent antimicrobial or antifungal effects.

Enzyme Inhibition: The presence of hydroxyl and aldehyde groups suggests the potential for interaction with the active sites of various enzymes. For example, the aldehyde could act as a covalent inhibitor by forming a Schiff base with lysine (B10760008) residues. The iodinated phenol (B47542) moiety might interact with enzymes involved in thyroid hormone metabolism. nih.gov

Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The anti-inflammatory potential of this compound should also be investigated, as many phenolic compounds interfere with inflammatory pathways.

Scalable and Industrially Relevant Synthetic Processes

For any compound to move from a laboratory curiosity to a commercially viable product, the development of a scalable and cost-effective synthesis is essential. Future research should address:

Process Optimization: A thorough optimization of reaction parameters, including catalyst loading, reaction time, temperature, and solvent choice, will be necessary to maximize yield and minimize waste. The development of a one-pot synthesis from readily available starting materials would be a significant advancement.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a flow-based synthesis of this compound could greatly improve its manufacturing efficiency.

Purification Techniques: Research into efficient and scalable purification methods, such as crystallization or preparative chromatography, will be crucial for obtaining the compound in high purity on a large scale. The development of a protocol that avoids chromatographic purification would be particularly advantageous for industrial applications. researchgate.net

Q & A

Basic: What synthetic routes are recommended for preparing 3,6-dihydroxy-2-iodobenzaldehyde with high purity?

Methodological Answer:

The synthesis typically involves iodination of a pre-functionalized benzaldehyde derivative. A common approach is electrophilic aromatic substitution, where iodine is introduced via iodinating agents (e.g., I₂ with HNO₃ or KI/H₂O₂) under controlled pH to avoid over-iodination . For regioselectivity at the 2-position, meta-directing groups (e.g., hydroxyl or methoxy groups) are critical. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitoring by HPLC (C18 column, UV detection at 280 nm) confirms purity >95% .

Advanced: How can competing iodination pathways be minimized during synthesis?

Methodological Answer:

Competing iodination at undesired positions (e.g., para to hydroxyl groups) can arise due to solvent polarity or temperature fluctuations. To suppress this:

- Use aprotic solvents (e.g., DMF) to stabilize the transition state for ortho-iodination .

- Optimize reaction temperature (40–60°C) to balance reactivity and selectivity .

- Introduce protecting groups (e.g., acetyl for hydroxyl groups) before iodination, followed by deprotection .

Validate regiochemical outcomes via ¹H NMR (aromatic proton splitting patterns) and LC-MS isotopic patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., downfield shifts for aldehyde protons at ~10 ppm and hydroxyl protons at ~9.5 ppm) .

- FT-IR : Detect O–H stretches (3200–3500 cm⁻¹) and aldehyde C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peaks; isotopic patterns confirm iodine presence (m/z 278.045 for C₇H₅IO₃) .

- XRD : For crystalline samples, resolve spatial arrangement of iodine and hydroxyl groups .

Advanced: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra often stem from solvent effects, tautomerism, or impurities. To address this:

- Standardize solvent conditions (e.g., DMSO-d₆ for NMR to stabilize hydroxyl protons) .

- Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).

- Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

- Compare with structurally analogous compounds (e.g., 5-iodovanillin in ) to isolate iodine’s electronic effects .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

The compound is sensitive to light and humidity due to its phenolic and aldehyde moieties. Recommended storage conditions:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen gas to inhibit oxidation.

- Solvent : Dissolve in anhydrous DMSO or ethanol (with molecular sieves) for long-term stability .

Monitor degradation via TLC (silica gel, Rf ~0.4 in ethyl acetate/hexane 1:1) or HPLC retention time shifts.

Advanced: How to design experiments probing its reactivity in cross-coupling reactions?

Methodological Answer:

The iodine substituent enables Suzuki or Ullmann couplings. Key experimental design factors:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki; CuI/ligand systems for Ullmann .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance catalyst solubility.

- Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., as silyl ethers) to prevent side reactions .

Monitor reaction progress via GC-MS or MALDI-TOF for intermediate tracking. Post-coupling, characterize products via 2D NMR (COSY, HSQC) to confirm regiochemistry .

Basic: How to quantify its solubility for aqueous-phase applications?

Methodological Answer:

Use the shake-flask method:

- Saturate buffered solutions (pH 2–12) with the compound.

- Filter and analyze supernatant via UV-Vis (λ_max ~290 nm for quantification) .

- Calculate solubility using Beer-Lambert law (molar absorptivity derived from standard curves).

Note: Solubility increases in basic conditions (phenolate formation) but decreases in acidic media due to protonation .

Advanced: What computational approaches predict its electronic properties for catalyst design?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (focus on iodine’s σ-hole for halogen bonding) .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation behavior.

- QSPR Models : Correlate substituent effects (e.g., Hammett σ constants) with redox potentials for catalyst screening .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- Waste Disposal : Quench with sodium bicarbonate before aqueous disposal .

- First Aid : For skin contact, wash with 10% ethanol solution to neutralize residual aldehyde .

Advanced: How to investigate its role in chelation-driven supramolecular assemblies?

Methodological Answer:

- Titration Experiments : Use UV-Vis or fluorescence spectroscopy to monitor metal binding (e.g., Fe³⁺, Cu²⁺).

- Job’s Plot : Determine stoichiometry by varying molar ratios .

- SC-XRD : Resolve coordination geometry in crystalline complexes .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.